1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-4-7(9(16)17)14-15(8)5-6-2-1-3-6/h4,6H,1-3,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZGBXPEZWQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
Trifluoromethyl groups are known to participate in various reactions involving carbon-centered radical intermediates.
Biochemical Pathways
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials.
Biological Activity
1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, also known by its chemical formula and CAS number 2197062-02-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Research indicates that compounds in the pyrazole class, including this compound, may interact with various biological targets, including ion channels and enzymes. One notable mechanism involves the inhibition of transient receptor potential channels (TRPC), which play crucial roles in calcium signaling pathways within cells .
Table 1: Biological Targets and Mechanisms
| Target | Mechanism of Action | Reference |
|---|---|---|
| TRPC Channels | Inhibition of calcium influx | |
| NFAT | Suppression of nuclear factor activation |
Biological Activity
The biological activity of this compound has been explored in various studies. It has demonstrated potential in modulating cellular responses related to inflammation and hypertrophy.
Case Studies
-
Cardiomyocyte Hypertrophy :
A study investigated the effects of pyrazole derivatives on cardiomyocytes, revealing that the compound effectively inhibited hypertrophic responses mediated by calcium signaling pathways. This suggests a protective role against cardiac hypertrophy . -
Inflammatory Responses :
Another research effort focused on the anti-inflammatory properties of pyrazole compounds. The findings indicated that these compounds could reduce pro-inflammatory cytokine production, highlighting their potential therapeutic applications in inflammatory diseases .
Toxicological Profile
The safety and toxicity profile of this compound remains under investigation. Current data suggest that it is not classified as acutely toxic and shows no significant irritant properties in preliminary assessments .
Table 2: Toxicological Information
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes amidation with primary and secondary amines to form bioactive derivatives. For example:
-
Reaction with methylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields 1-(cyclobutylmethyl)-N-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide .
-
Coupling with arylhydrazines produces hydrazide derivatives, which are intermediates for cyclization reactions .
Conditions :
-
Solvent: Dichloromethane or tetrahydrofuran
-
Catalyst: DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Temperature: 0–25°C
Esterification
The carboxylic acid is esterified with alcohols under acidic or coupling conditions:
-
Reaction with ethanol in the presence of sulfuric acid produces ethyl 1-(cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate .
-
Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable esterification with sterically hindered alcohols .
Typical Parameters :
| Parameter | Value |
|---|---|
| Solvent | Toluene or ethanol |
| Acid Catalyst | H<sub>2</sub>SO<sub>4</sub> (5–10 mol%) |
| Temperature | Reflux (80–110°C) |
| Yield | 70–92% |
Functionalization via Lithiation
The pyrazole ring undergoes regioselective lithiation at the 4-position (adjacent to the trifluoromethyl group), enabling the introduction of electrophiles:
-
Lithiation with n-butyllithium at −78°C, followed by quenching with aldehydes or ketones, generates secondary or tertiary alcohols .
-
Reaction with iodine or bromine provides 4-halo derivatives for cross-coupling reactions .
Key Observations :
-
The trifluoromethyl group directs metallation to the 4-position due to its electron-withdrawing effect .
-
Yields for halogenation: 65–80% (bromine) and 75–85% (iodine) .
Bromination at the Pyrazole Ring
Electrophilic bromination occurs selectively at the 4-position using N-bromosuccinimide (NBS):
-
Reaction in carbon tetrachloride under radical initiation (AIBN) yields 4-bromo-1-(cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid .
Conditions :
-
Solvent: CCl<sub>4</sub>
-
Initiator: Azobisisobutyronitrile (AIBN, 1 mol%)
-
Temperature: 60–80°C
Reduction of the Carboxylic Acid Group
The carboxylic acid is reduced to a primary alcohol using borane-THF complex:
Reaction Setup :
-
Solvent: Tetrahydrofuran
-
Reducing Agent: BH<sub>3</sub>·THF (2 equiv)
-
Temperature: 0°C to room temperature
Decarboxylation
Thermal decarboxylation under acidic conditions removes the carboxylic acid group:
-
Heating in quinoline with a copper catalyst produces 1-(cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole .
Parameters :
| Condition | Detail |
|---|---|
| Catalyst | Cu powder (10 mol%) |
| Temperature | 150–180°C |
| Yield | 50–65% |
Salt Formation
The carboxylic acid forms salts with inorganic and organic bases:
Applications :
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Reaction with thiosemicarbazide forms pyrazolo[3,4-d]thiazole derivatives under acidic conditions .
-
Cyclocondensation with urea yields pyrazolo[3,4-e] diazepine-4,7-diones .
Cross-Coupling Reactions
The 4-bromo derivative participates in palladium-catalyzed couplings:
Catalytic System :
Comparison with Similar Compounds
N1 Substituent Effects
- Cycloalkyl vs. Aromatic Groups: The target’s cyclobutylmethyl group introduces steric bulk and moderate hydrophobicity compared to aromatic substituents (e.g., 2-methoxyphenyl in ).
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-cyanophenyl substituent in provides strong electron-withdrawing effects, contrasting with the electron-neutral cyclobutylmethyl group. This difference could influence acidity (pKa) and reactivity in coupling reactions.
Positional Isomerism
- The target’s -CF₃ group at position 5 and -COOH at position 3 distinguish it from positional isomers like 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid . Positional changes alter dipole moments and hydrogen-bonding capabilities, affecting solubility and intermolecular interactions.
Physicochemical Properties
- Molecular Weight and Solubility : The target’s higher molecular weight (~278.2 g/mol) compared to the parent compound (180.0 g/mol, ) suggests reduced solubility, mitigated by the hydrophilic -COOH group.
- Acidity : The predicted pKa of ~3.68 aligns with typical pyrazole carboxylic acids, enabling salt formation under physiological conditions.
Commercial and Research Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
